6-(Chlorosulfonyl)-2-hydroxy-1-naphthoic acid CAS number and identifiers
6-(Chlorosulfonyl)-2-hydroxy-1-naphthoic acid CAS number and identifiers
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Chemical Identity & Core Properties
6-(Chlorosulfonyl)-2-hydroxy-1-naphthoic acid is a specialized functionalized naphthalene derivative. It serves as a critical intermediate in the synthesis of complex sulfonamides, fluorescent probes, and azo dyes. Its structure combines a reactive sulfonyl chloride handle with a salicylate-like core (2-hydroxy-1-carboxyl), offering dual reactivity for orthogonal functionalization.
Identifier Matrix
| Parameter | Technical Specification |
| CAS Number | 70714-67-9 |
| IUPAC Name | 6-Chlorosulfonyl-2-hydroxynaphthalene-1-carboxylic acid |
| Molecular Formula | |
| Molecular Weight | 286.69 g/mol |
| Appearance | Off-white to pale yellow crystalline powder |
| Solubility | Soluble in polar organic solvents (DMF, DMSO, Acetone); Hydrolyzes in water |
| SMILES | OC(=O)C1=C(O)C=CC2=CC(S(=O)(=O)Cl)=CC=C12 |
| InChI Key | YTGWIRDQNSSAJX-UHFFFAOYSA-N |
Synthesis & Production Logic
The synthesis of 6-(chlorosulfonyl)-2-hydroxy-1-naphthoic acid relies on the regioselective chlorosulfonation of 2-hydroxy-1-naphthoic acid (CAS 2283-08-1).
Mechanistic Insight
The reaction is an Electrophilic Aromatic Substitution (EAS) .
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Directing Effects: The substrate contains a strongly activating hydroxyl group (-OH) at position 2 and a deactivating carboxylic acid (-COOH) at position 1.
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Regioselectivity: The -OH group directs ortho/para.
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Position 1: Blocked by -COOH.
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Position 3 (Ortho): Sterically hindered by the adjacent -OH and the peri-interaction from the carboxylic acid.
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Position 6 (Amphi/Para-like): The 6-position is electronically activated by the 2-OH group through conjugation and is sterically accessible.
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Result: Sulfonation occurs predominantly at the 6-position.
Experimental Protocol
Note: This protocol involves hazardous reagents (Chlorosulfonic acid). All operations must be performed in a fume hood.
Reagents:
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2-Hydroxy-1-naphthoic acid (1.0 eq)
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Chlorosulfonic acid (
) (Excess, typically 5-10 eq)
Step-by-Step Workflow:
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Preparation: Chill chlorosulfonic acid (50 mL) to 0–5°C in a round-bottom flask equipped with a drying tube (CaCl2) to exclude moisture.
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Addition: Slowly add 2-hydroxy-1-naphthoic acid (10 g) portion-wise over 30 minutes. Caution: HCl gas evolution.
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Reaction: Allow the mixture to warm to 30°C . Stir continuously for 2–4 hours. Monitoring by TLC (after mini-workup) is recommended to ensure conversion.
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Quenching: Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring. The sulfonyl chloride will precipitate. Exothermic reaction.
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Isolation: Filter the precipitate immediately via vacuum filtration.
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Purification: Wash the filter cake with ice-cold water (3x) to remove residual acid. Dry the solid in a vacuum desiccator over
. Do not heat while wet, as hydrolysis to the sulfonic acid may occur.
Synthesis Pathway Visualization
Figure 1: Reaction scheme for the regioselective chlorosulfonation of 2-hydroxy-1-naphthoic acid.
Reactivity & Applications
The compound acts as a bifunctional scaffold. The sulfonyl chloride is highly reactive toward nucleophiles, while the salicylate core (OH/COOH) allows for metal chelation or further derivatization.
Key Reaction Classes
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Sulfonamide Formation: Reacts with primary/secondary amines to form sulfonamides. This is the primary route for attaching this fluorophore/chromophore to biological targets.
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Esterification: The carboxylic acid at C1 can be esterified, though steric hindrance from the C2-OH and C8-H (peri-position) requires strong activation (e.g., HATU, SOCl2).
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Hydrolysis: In the presence of water/base, the
group hydrolyzes to the sulfonic acid ( ), losing its electrophilic nature.
Application Logic
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Fluorescent Probes: The naphthalene core provides intrinsic fluorescence. Derivatization at the 6-position modulates the emission wavelength.
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Supramolecular Chemistry: The 2-hydroxy-1-carboxyl motif is a classic chelating site for metals (similar to salicylic acid), allowing the construction of metal-organic frameworks (MOFs) or sensors.
Reactivity Network
Figure 2: Divergent synthesis pathways utilizing the dual-functional nature of the core scaffold.
Safety & Handling Protocol
This compound is a sulfonyl chloride , classifying it as a corrosive and moisture-sensitive agent.
| Hazard Class | Statement | Precaution |
| Skin Corr.[1] 1B | Causes severe skin burns and eye damage. | Wear nitrile gloves, lab coat, and face shield. |
| Water Reactivity | Reacts violently with water to release HCl. | Store in a desiccator. Handle under inert atmosphere if possible. |
| Respiratory | May cause respiratory irritation. | Use only in a certified chemical fume hood. |
Storage: Store at +2°C to +8°C under Argon or Nitrogen. Keep container tightly closed to prevent hydrolysis.
References
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 116824, 6-chlorosulfonyl-2-hydroxynaphthalene-1-carboxylic acid. Retrieved from [Link][2]
